molecular formula C22H20N8O B10929509 1-benzyl-3,6-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929509
M. Wt: 412.4 g/mol
InChI Key: IVCDMNUKWDYLSZ-UHFFFAOYSA-N
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Description

1-BENZYL-3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction may require catalysts such as anhydrous aluminum chloride and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous aluminum chloride for Friedel-Crafts acylation, sodium borohydride for reduction, and potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-BENZYL-3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.

    Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic properties.

    Pyridine derivatives: Used in various pharmaceutical applications due to their versatile chemical reactivity.

Uniqueness

1-BENZYL-3,6-DIMETHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural elements, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and its broad range of scientific research applications further highlight its uniqueness.

Properties

Molecular Formula

C22H20N8O

Molecular Weight

412.4 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20N8O/c1-13-9-16(22(31)27-19-17-10-25-29(3)20(17)24-12-23-19)18-14(2)28-30(21(18)26-13)11-15-7-5-4-6-8-15/h4-10,12H,11H2,1-3H3,(H,23,24,27,31)

InChI Key

IVCDMNUKWDYLSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=C5C=NN(C5=NC=N4)C

Origin of Product

United States

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